molecular formula C15H11FN4O7 B11563528 2-(4-fluorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

2-(4-fluorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide

Cat. No.: B11563528
M. Wt: 378.27 g/mol
InChI Key: PQQPJYLHWFRNIU-REZTVBANSA-N
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Description

2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a fluorophenoxy group and a dinitrophenyl hydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro- and hydroxyl-substituted phenyl derivatives.

    Reduction: Formation of amine or hydroxyl-substituted hydrazides.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N’-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide is unique due to its combination of fluorophenoxy and dinitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H11FN4O7

Molecular Weight

378.27 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11FN4O7/c16-10-1-3-12(4-2-10)27-8-14(21)18-17-7-9-5-11(19(23)24)6-13(15(9)22)20(25)26/h1-7,22H,8H2,(H,18,21)/b17-7+

InChI Key

PQQPJYLHWFRNIU-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)F

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)F

Origin of Product

United States

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